molecular formula C18H22N8 B15120112 N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B15120112
M. Wt: 350.4 g/mol
InChI Key: KIZLXJDHBXSQLE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine: is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications . The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system containing both pyridine and pyrimidine rings. This unique structure contributes to its significant biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves multiple steps, including the formation of the pyridopyrimidine core and subsequent functionalization. One common method involves the condensation of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide with appropriate reagents under controlled conditions . The reaction typically requires a nitrogen-flushed reactor system and specific temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactor systems, continuous flow processes, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes, receptors, and other proteins . This interaction can modulate various cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities. Unlike some analogues, it does not inhibit histamine metabolism, reducing the potential risk of side effects .

Properties

Molecular Formula

C18H22N8

Molecular Weight

350.4 g/mol

IUPAC Name

N,N-dimethyl-4-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H22N8/c1-13-21-15-12-19-6-4-14(15)17(22-13)26-10-8-25(9-11-26)16-5-7-20-18(23-16)24(2)3/h4-7,12H,8-11H2,1-3H3

InChI Key

KIZLXJDHBXSQLE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)N(C)C

Origin of Product

United States

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